Cas no 2138019-69-7 (N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine)

N-Ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine is a fluorinated amine derivative with a unique ether-linked methoxypropyl side chain. Its molecular structure combines the polarity of fluorine atoms with the flexibility of an ether linkage, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The difluoro substitution enhances metabolic stability and lipophilicity, while the methoxypropoxy group improves solubility in polar solvents. This compound is particularly useful in the development of bioactive molecules, where its balanced physicochemical properties can optimize drug delivery and binding affinity. Its synthetic utility is further underscored by its potential as a building block for fluorinated analogs in medicinal chemistry.
N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine structure
2138019-69-7 structure
Product Name:N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine
CAS No:2138019-69-7
MF:C9H19F2NO2
MW:211.249469995499
CID:5299060
Update Time:2025-05-27

N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • [2,2-difluoro-3-(3-methoxypropoxy)propyl](ethyl)amine
    • N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine
    • 1-Propanamine, N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)-
    • Inchi: 1S/C9H19F2NO2/c1-3-12-7-9(10,11)8-14-6-4-5-13-2/h12H,3-8H2,1-2H3
    • InChI Key: SAPIRRNHWCBFHA-UHFFFAOYSA-N
    • SMILES: FC(COCCCOC)(CNCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 9
  • Complexity: 134
  • XLogP3: 0.9
  • Topological Polar Surface Area: 30.5

N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine Pricemore >>

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Additional information on N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine

Research Briefing on N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine (CAS: 2138019-69-7)

N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine (CAS: 2138019-69-7) is a novel fluorinated amine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoro and methoxypropoxy functional groups, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting drugs and enzyme inhibitors. Recent studies have explored its pharmacokinetic properties, metabolic stability, and interactions with biological targets, positioning it as a candidate for further preclinical evaluation.

The synthesis of N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine involves a multi-step process that emphasizes the introduction of fluorine atoms to enhance metabolic stability and bioavailability. Researchers have employed advanced techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structural integrity. Preliminary in vitro studies indicate that the compound exhibits moderate blood-brain barrier (BBB) permeability, a critical attribute for CNS-active agents. Additionally, its stability in human liver microsomes suggests a favorable metabolic profile, reducing the likelihood of rapid clearance in vivo.

Recent investigations have focused on the mechanistic aspects of N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine, particularly its role as a modulator of neurotransmitter systems. In silico docking studies have revealed potential interactions with gamma-aminobutyric acid (GABA) receptors and monoamine transporters, hinting at its applicability in treating neurological disorders such as anxiety and depression. Furthermore, the compound's ability to inhibit specific cytochrome P450 enzymes has sparked interest in its use as an adjuvant therapy to improve the efficacy of co-administered drugs.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are directed toward structural modifications to enhance its binding affinity and reduce potential toxicity. Collaborative studies between academic institutions and pharmaceutical companies are underway to advance N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine into the next stages of drug development, with the aim of initiating clinical trials in the near future.

In conclusion, N-ethyl-2,2-difluoro-3-(3-methoxypropoxy)propan-1-amine represents a compelling example of how fluorinated small molecules can be leveraged to address unmet medical needs. Its unique chemical properties and preliminary biological activity underscore its potential as a versatile scaffold for further medicinal chemistry optimization. Continued research will be essential to fully elucidate its therapeutic potential and translate these findings into clinically viable treatments.

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